1-(Boc-amino)cyclopropanecarboxylic acid
Overview
Description
1-(Boc-amino)cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a derivative of cyclopropanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity .
Mechanism of Action
Target of Action
It’s used as a reagent in the synthesis of various therapeutic compounds .
Mode of Action
It’s used in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors and ether, carbamate, and ester derivatives of adarotene as potential antitumor agents .
Biochemical Pathways
Its role in the synthesis of various therapeutic compounds suggests it may influence multiple biochemical pathways depending on the specific compound it’s used to synthesize .
Result of Action
Its role in the synthesis of various therapeutic compounds suggests it may have diverse effects depending on the specific compound it’s used to synthesize .
Biochemical Analysis
Biochemical Properties
1-[(Tert-Butoxycarbonyl)Amino]Cyclopropanecarboxylic Acid is used as a reagent in the synthesis of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors . It is also used in the synthesis of ether, carbamate, and ester derivatives of adarotene, which are potential antitumor agents .
Cellular Effects
It is known that the compounds synthesized using this reagent, such as pyrrolotriazinone derivatives, can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[(Tert-Butoxycarbonyl)Amino]Cyclopropanecarboxylic Acid is not directly studied, but its derivatives have shown to inhibit PI3K, a key enzyme involved in cell growth and survival . This inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 178 °C and a predicted boiling point of 347.6±21.0 °C .
Metabolic Pathways
It is known that the compound is used in the synthesis of biochemical compounds that can interact with various enzymes and cofactors .
Subcellular Localization
The compounds synthesized using this reagent can have specific subcellular localizations depending on their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of di-tert-butyl dicarbonate and 1-aminocyclopropanecarboxylic acid . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Cyclopropanation: Diazo compounds and carbene intermediates are used for cyclopropanation reactions.
Major Products Formed: The major products formed from these reactions include various substituted cyclopropanecarboxylic acids and their derivatives .
Scientific Research Applications
1-(Boc-amino)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic acid: Lacks the Boc protecting group and is more reactive.
1-Cyano-1-cyclopropanecarboxylic acid: Contains a cyano group instead of an amino group, leading to different reactivity and applications.
1-Amino-1-cyclobutanecarboxylic acid: Features a cyclobutane ring, which affects its steric properties and reactivity.
Uniqueness: 1-(Boc-amino)cyclopropanecarboxylic acid is unique due to its Boc protecting group, which provides stability and allows for selective reactions. This makes it particularly valuable in peptide synthesis and the development of complex organic molecules .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKCOVBHIFAJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350893 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88950-64-5 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88950-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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